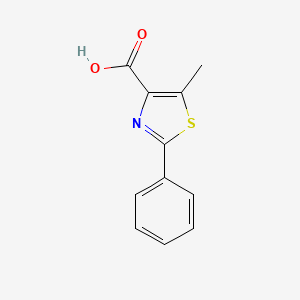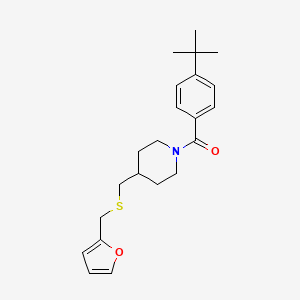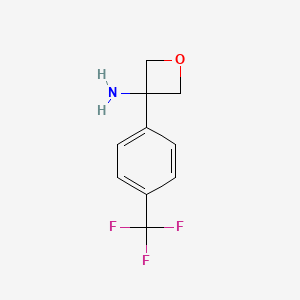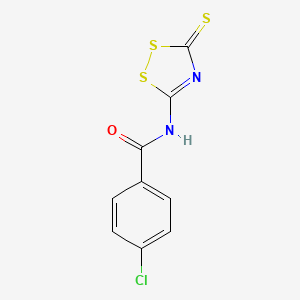![molecular formula C18H14F3N3O4 B2520222 3-(2-oxo-2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034568-27-7](/img/structure/B2520222.png)
3-(2-oxo-2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 3-(2-oxo-2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one, is a heterocyclic compound that appears to be related to various research efforts in synthesizing novel heterocyclic structures with potential biological activities. Heterocyclic compounds are a class of organic chemical compounds that contain a ring structure composed of at least one atom other than carbon. They are of great interest in medicinal chemistry due to their diverse pharmacological properties.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been explored in several studies. For instance, a one-pot synthesis method was developed for 3-(pyridin-2-yl)-2,3-dihydroazetes using a Rh(II)-catalyzed reaction of diazoesters with 3-aryl-2-(pyridin-2-yl)-2H-azirines, where the pyridine nitrogen was protected with a trimethylsilyl group to prevent catalyst deactivation . Another study reported the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, which is a novel strategy for constructing the triazolopyridine skeleton . These methods highlight the innovative approaches to synthesizing complex heterocyclic structures that could be relevant to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial for their chemical properties and biological activity. In one study, the structure of a heterocyclic compound was determined by X-ray analysis and further optimized using density functional theory (DFT) . This approach provides detailed information on the geometric parameters, which are essential for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Heterocyclic compounds can undergo various chemical reactions that are important for their functionalization and potential applications. The studies reviewed do not directly address the chemical reactions of the specific compound but provide insights into the reactivity of similar heterocyclic structures. For example, the synthesis of pyrimidin-4-one derivatives from DMTE and amino-heterocycles involves reactions that could be relevant to the functionalization of the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. Spectroscopic methods such as FT-IR, NMR, UV-Vis, and Mass spectroscopy are commonly used to characterize these properties . Theoretical calculations, including molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties, provide additional insights into the electronic structure and potential applications of these compounds .
Aplicaciones Científicas De Investigación
Azetidine and Pyridine Derivatives
Catalytic Activities : Azetidine and pyridine derivatives have been studied for their catalytic activities, particularly in reactions like the aza-Michael reaction. These compounds can serve as ligands in catalytic systems, influencing reaction pathways and efficiencies due to their electronic and structural properties (Ardizzoia, Brenna, & Therrien, 2012).
Synthesis of Heterocycles : The versatility of azetidine and pyridine rings is showcased in the synthesis of diverse trifluoromethyl heterocycles. These compounds are crucial in the development of new materials and pharmaceuticals due to their stability and biological activity. The ability to introduce trifluoromethyl groups into heterocycles opens up new avenues for drug discovery and material science (Honey, Pasceri, Lewis, & Moody, 2012).
Antimicrobial Properties : Compounds containing azetidine and pyridine scaffolds have been explored for their antimicrobial properties. The structural diversity and electronic richness of these compounds make them potential candidates for developing new antimicrobial agents. Their mechanism of action often involves interaction with bacterial or fungal cellular structures, leading to inhibition or death of the pathogens (Desai & Dodiya, 2014).
Benzoxazolone Derivatives
- Biological Activities : Benzoxazolone and its derivatives are known for a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. The oxazolone ring is a common motif in bioactive molecules, making it a valuable component for drug development. Research into benzoxazolone derivatives continues to uncover new potential applications in medicine and agriculture (Ovsyannikova, Lalaev, Yakovlev, & Semakova, 2016).
Propiedades
IUPAC Name |
3-[2-oxo-2-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]ethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4/c19-18(20,21)14-6-3-7-15(22-14)27-11-8-23(9-11)16(25)10-24-12-4-1-2-5-13(12)28-17(24)26/h1-7,11H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBWHBAQQMUDNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)OC4=CC=CC(=N4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-2-(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichloro-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2520140.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2520144.png)

![7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2520149.png)

![2-(4-Chlorophenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2520152.png)
![N-([2,3'-bipyridin]-5-ylmethyl)thiophene-2-carboxamide](/img/structure/B2520155.png)

![N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2520158.png)


